

An In-depth Technical Guide to 1-Methyl-1H-indazol-4-ol

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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

Cat. No.: B186704

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This technical guide provides a comprehensive overview of **1-Methyl-1H-indazol-4-ol**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, plausible synthetic routes, and potential biological significance, drawing parallels from the well-established pharmacology of the broader indazole class of molecules.

Chemical Identity and Properties

1-Methyl-1H-indazol-4-ol, also known by its IUPAC name, is a substituted indazole. The indazole scaffold is a prominent feature in many biologically active compounds and is considered a "privileged" structure in medicinal chemistry.

| Identifier | Value | Reference |
|-------------------|---|---------------------|
| IUPAC Name | 1-Methyl-1H-indazol-4-ol | |
| Synonyms | 4-Hydroxy-1-methyl-1H-indazole, Indazol-4-ol, 1-methyl- | |
| CAS Number | 144528-23-4 | [1] |
| Molecular Formula | C ₈ H ₈ N ₂ O | |
| Molecular Weight | 148.16 g/mol | [2] |

Plausible Synthetic Methodologies

While specific experimental protocols for the synthesis of **1-Methyl-1H-indazol-4-ol** are not readily available in the cited literature, a plausible synthetic route can be conceptualized based on established methods for analogous indazole derivatives. A common strategy involves the construction of the indazole ring followed by or preceded by methylation and functional group interconversion. A potential synthetic workflow is outlined below.

Conceptual Experimental Protocol: Synthesis from 4-Nitro-1H-indazole

A potential route to **1-Methyl-1H-indazol-4-ol** could involve the N-methylation of a protected 4-hydroxyindazole or, more practically, the conversion of a more readily available starting material like 4-nitro-1H-indazole.

Step 1: N-Methylation of 4-Nitro-1H-indazole

This step introduces the methyl group at the N1 position of the indazole ring.

- Materials: 4-Nitro-1H-indazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF), Methyl Iodide (CH_3I).
- Procedure:
 - To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert nitrogen atmosphere at 0 °C, add a solution of 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
 - Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
 - Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-nitro-1H-indazole.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is reduced to an amine, which can then be converted to a hydroxyl group.

- Materials: 1-Methyl-4-nitro-1H-indazole, Palladium on Carbon (10% Pd/C), Ethanol, Hydrogen gas.
- Procedure:
 - To a solution of 1-methyl-4-nitro-1H-indazole (1.0 equivalent) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol %).
 - Purge the vessel with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 4-6 hours.^[3]
 - Monitor the reaction progress by TLC.
 - Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.^[3]
 - Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indazol-4-amine.

Step 3: Diazotization and Hydrolysis to the Phenol

The amino group is converted to a diazonium salt, which is subsequently hydrolyzed to the desired hydroxyl group.

- Materials: 1-Methyl-1H-indazol-4-amine, Sodium Nitrite (NaNO_2), Sulfuric Acid (H_2SO_4), Water.
- Procedure:
 - Dissolve 1-methyl-1H-indazol-4-amine (1.0 equivalent) in an aqueous solution of sulfuric acid at 0-5 °C.
 - Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
 - Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
 - Slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
 - After the evolution of nitrogen gas ceases, cool the reaction mixture.
 - Neutralize the mixture and extract the product with a suitable organic solvent.
 - Dry the organic layer and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization to yield **1-Methyl-1H-indazol-4-ol**.



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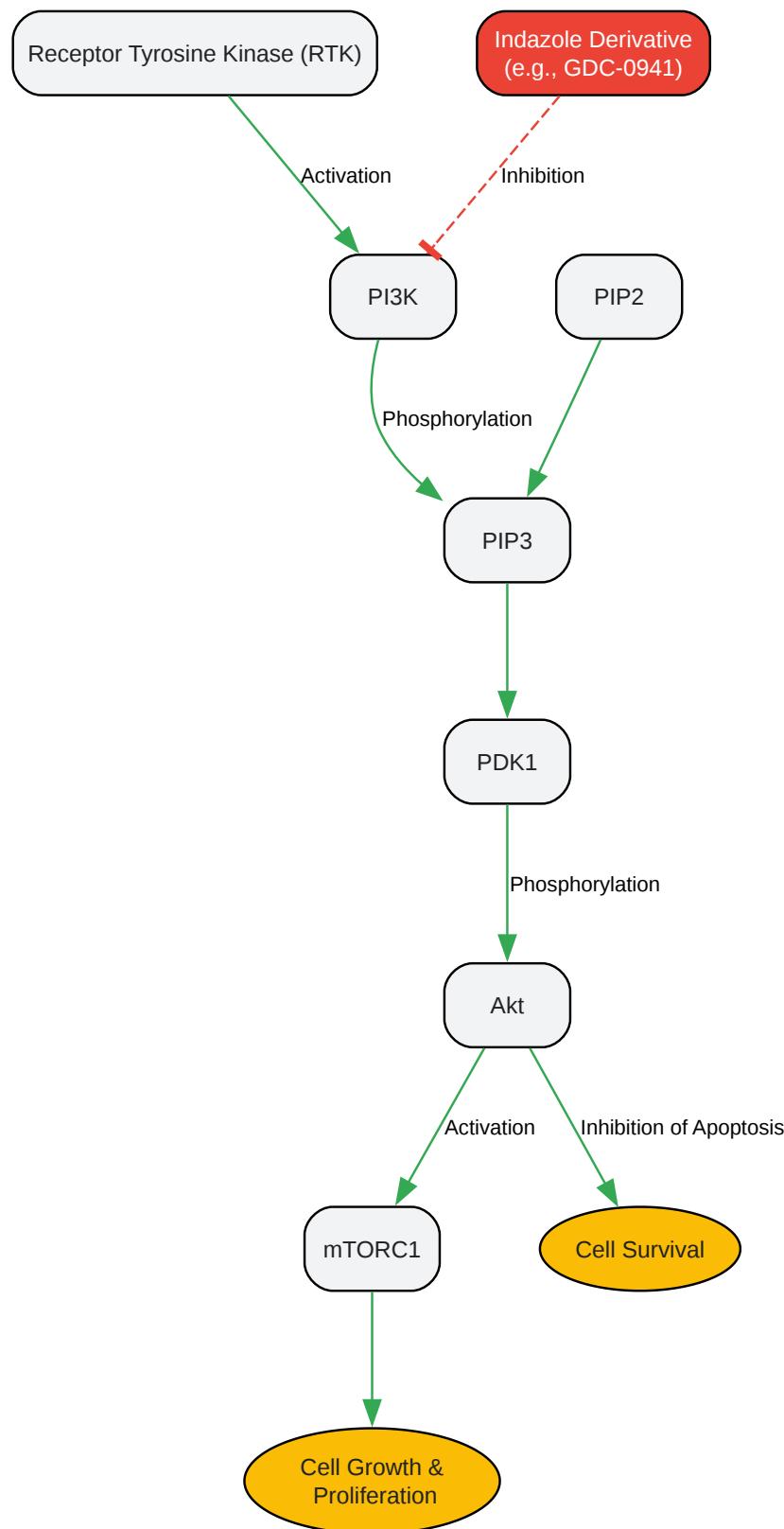
Plausible Synthetic Workflow for **1-Methyl-1H-indazol-4-ol**.

Potential Biological Activity and Signaling Pathways

While direct biological data for **1-Methyl-1H-indazol-4-ol** is not available in the reviewed literature, the indazole scaffold is a core component of numerous pharmacologically active molecules, particularly in oncology.^{[4][5]} Derivatives of 1H-indazole have been identified as potent inhibitors of various protein kinases.

For instance, the compound GDC-0941, which contains a 1H-indazol-4-yl moiety, is a potent inhibitor of Class I PI3 Kinases.^[6] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.^[6] Inhibition of this pathway by small molecules like GDC-0941 has shown promise in cancer therapy.

Given the structural similarity, it is plausible that **1-Methyl-1H-indazol-4-ol** could be investigated for activity against protein kinases and other biological targets. The hydroxyl group at the 4-position could potentially engage in hydrogen bonding interactions within the active site of a target protein.



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Representative PI3K/Akt Signaling Pathway Modulated by Indazole Derivatives.

Conclusion

1-Methyl-1H-indazol-4-ol is a member of the medicinally significant indazole family of heterocyclic compounds. While specific data on its synthesis and biological activity are limited, established synthetic methodologies for related compounds provide a clear path for its preparation. The prevalence of the indazole scaffold in kinase inhibitors suggests that **1-Methyl-1H-indazol-4-ol** could be a valuable building block or lead compound for the development of novel therapeutics, particularly in the area of oncology. Further research is warranted to fully elucidate its chemical and biological properties.

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